molecular formula C9H8S B1172587 clophen A60 CAS No. 11096-99-4

clophen A60

Cat. No.: B1172587
CAS No.: 11096-99-4
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Description

Clophen A60 is a technical formulation of chlorobiphenyls, also known as polychlorinated biphenyls (PCBs). These compounds have been widely used in various industrial applications due to their chemical stability and insulating properties. they have also been identified as environmental contaminants with significant health risks .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Clophen A60 plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing oxidative stress and cellular damage. Additionally, this compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to altered gene expression and disruption of normal cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce the expression of cytochrome P450 enzymes, leading to increased oxidative stress and potential DNA damage. It can also disrupt calcium homeostasis, affecting cellular signaling and function. Furthermore, this compound has been associated with altered lipid metabolism, leading to changes in cellular energy balance and membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcription of target genes involved in xenobiotic metabolism and detoxification. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disrupted neurotransmission and potential neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time. Long-term exposure to this compound has been associated with chronic health effects, including endocrine disruption, immunotoxicity, and carcinogenicity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to persistent alterations in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels. Additionally, high doses of this compound have been associated with increased mortality and severe health outcomes in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also affect metabolic flux and metabolite levels, leading to altered energy balance and disruption of normal metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream. Within cells, this compound can interact with intracellular transporters, such as multidrug resistance-associated proteins (MRPs), influencing its localization and accumulation. This compound has been found to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to various cellular compartments, including the endoplasmic reticulum (ER), mitochondria, and the nucleus. In the ER, this compound can disrupt protein folding and induce ER stress, leading to cellular dysfunction. In mitochondria, this compound can impair mitochondrial respiration and induce oxidative stress, contributing to cellular damage. Additionally, this compound can interact with nuclear receptors, influencing gene expression and cellular responses .

Preparation Methods

Clophen A60 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically iron chloride. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of the chlorinated biphenyls .

Chemical Reactions Analysis

Clophen A60 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Clophen A60 is similar to other technical PCB formulations, such as Aroclor and Kanechlor. it is unique in its specific composition of chlorinated biphenyl congeners . For example, this compound contains higher concentrations of certain congeners, such as CBs nos. 138, 153, and 180, compared to other formulations . This unique composition can influence its environmental behavior and toxicological profile .

Similar compounds include:

Biological Activity

Clophen A60 is a commercial mixture of polychlorinated biphenyls (PCBs) that has been widely studied for its biological activity and toxicological effects. This article provides a detailed overview of the biological activity associated with this compound, including its effects on various biological systems, case studies, and relevant research findings.

Overview of this compound

This compound is a PCB mixture that contains a range of chlorinated biphenyl compounds. It was used in various industrial applications, including electrical insulation and heat transfer fluids, before its production was banned due to environmental and health concerns. PCBs are known for their persistence in the environment and potential to bioaccumulate in living organisms.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Endocrine Disruption : PCBs, including this compound, can mimic or interfere with the action of hormones, leading to endocrine disruption. This can affect reproductive health and development in various species.
  • Oxidative Stress : this compound has been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Neurotoxicity : Exposure to PCBs is associated with neurodevelopmental deficits and behavioral changes in animal models.

Case Studies

  • Two-Generation Toxicity Study : A significant study evaluated the effects of this compound on Wistar rats over two generations. Rats were exposed to this compound and diethyl phthalate (DEP) at doses of 50 mg/kg/day for the parental generation and 25 mg/kg/day for the F1 generation. The study found:
    • Adrenal Gland Effects : Male rats exhibited vacuolation and degeneration in the zona fasciculata region of the adrenal cortex. In females, intracellular vacuolations were observed.
    • Thyroid Gland Changes : An antagonistic effect was noted in female rats while males showed a synergistic toxic effect leading to follicular shrinkage and fibrosis .
  • Reproductive Toxicity in Mink : Research indicated that higher chlorinated PCB mixtures like this compound are more toxic than less chlorinated ones. In studies involving mink, significant reproductive impairments were observed, including increased fetal malformations .

Metabolism of this compound

The metabolism of PCBs, including this compound, involves complex biotransformation pathways that produce various metabolites. These metabolites can exhibit different biological activities compared to their parent compounds. Key findings include:

  • Hydroxylated Metabolites : These metabolites are often more biologically active and can have endocrine-disrupting effects.
  • Bioaccumulation : Highly chlorinated PCBs tend to bioaccumulate in fatty tissues, posing long-term health risks .

Data Tables

StudyOrganismDose (mg/kg/day)Observed Effects
Two-Generation StudyWistar Rats50 (Parental), 25 (F1)Adrenal degeneration, thyroid dysfunction
Reproductive StudyMinkVariesIncreased fetal malformations

Properties

CAS No.

11096-99-4

Molecular Formula

C9H8S

Molecular Weight

0

Origin of Product

United States

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